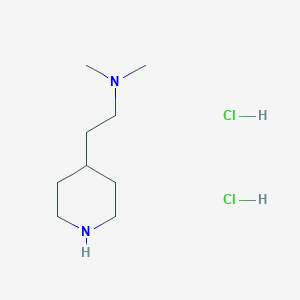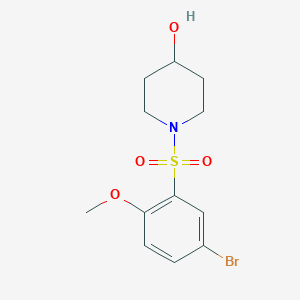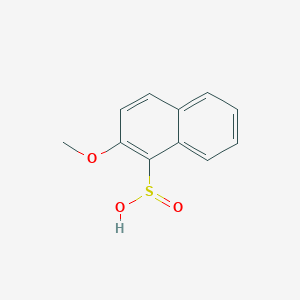
1-Iodo-4-(2-methoxyethoxy)benzene
Übersicht
Beschreibung
1-Iodo-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H11IO2 and a molecular weight of 278.09 g/mol . It is an aromatic compound, specifically an aryl iodide, characterized by the presence of an iodine atom attached to a benzene ring substituted with a 2-methoxyethoxy group . This compound is used in various chemical synthesis processes and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-Iodo-4-(2-methoxyethoxy)benzene has several applications in scientific research:
Safety and Hazards
The safety data sheet for a similar compound, 1-Iodo-2-(2-methoxyethoxy)benzene, suggests that it may cause skin and eye irritation, and may be harmful if inhaled or ingested . It is recommended to handle with care, avoid contact with skin and eyes, and use personal protective equipment as required .
Zukünftige Richtungen
While specific future directions for 1-Iodo-4-(2-methoxyethoxy)benzene are not mentioned in the search results, it’s worth noting that such compounds are often used in the synthesis of other complex organic compounds . The development of new synthesis methods and applications in various fields of chemistry could be potential future directions .
Vorbereitungsmethoden
The synthesis of 1-Iodo-4-(2-methoxyethoxy)benzene typically involves the iodination of 4-(2-methoxyethoxy)benzene. One common method includes the reaction of 4-(2-methoxyethoxy)benzene with iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-Iodo-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Coupling Reactions: It is often used in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran . Major products formed from these reactions vary based on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 1-Iodo-4-(2-methoxyethoxy)benzene involves its reactivity as an aryl iodide. The iodine atom in the compound is a good leaving group, making it reactive in substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-4-(2-methoxyethoxy)benzene can be compared with other aryl iodides such as iodobenzene and 1-iodo-4-methoxybenzene . While all these compounds share the presence of an iodine atom attached to a benzene ring, this compound is unique due to the additional 2-methoxyethoxy group, which can influence its reactivity and applications .
Similar compounds include:
Iodobenzene: A simpler aryl iodide with just an iodine atom attached to a benzene ring.
1-Iodo-4-methoxybenzene: An aryl iodide with a methoxy group attached to the benzene ring.
Eigenschaften
IUPAC Name |
1-iodo-4-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYNRJGYKYTVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074676.png)
![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)


![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)
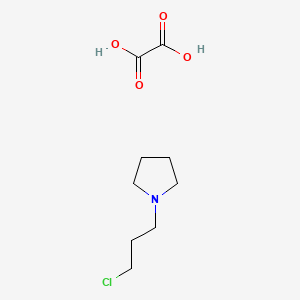

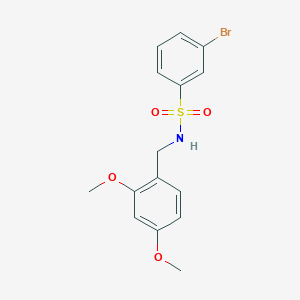
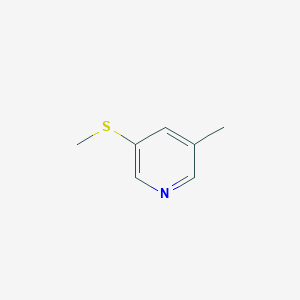
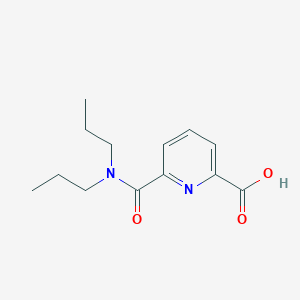
![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3074760.png)
